tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[3-(6-nitroquinoxalin-2-yl)oxypropyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-21(2,3)30-20(26)24-11-5-4-7-15(24)8-6-12-29-19-14-22-18-13-16(25(27)28)9-10-17(18)23-19/h9-10,13-15H,4-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCYVLNZGVCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCCOC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116523 | |
| Record name | 1-Piperidinecarboxylic acid, 2-[3-[(6-nitro-2-quinoxalinyl)oxy]propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420978-88-6 | |
| Record name | 1-Piperidinecarboxylic acid, 2-[3-[(6-nitro-2-quinoxalinyl)oxy]propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420978-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 2-[3-[(6-nitro-2-quinoxalinyl)oxy]propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-nitroquinoxaline with a suitable alkylating agent to introduce the propyl group. This is followed by the formation of the piperidine ring through cyclization and finally the attachment of the tert-butyl carbamate protecting group.
Industrial Production Methods: : For industrial-scale production, the synthesis is optimized to ensure high yields and purity. This often involves the use of automated reactors and strict control over reaction conditions like temperature, pressure, and pH to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions may utilize reagents such as potassium permanganate or chromium trioxide, while reduction reactions might involve hydrogen gas with palladium catalysts or lithium aluminium hydride. Substitution reactions can occur under basic or acidic conditions, depending on the desired outcome.
Major Products: : The primary products formed from these reactions vary. For instance, oxidation might yield quinoxaline derivatives with different functional groups, while reduction could lead to deoxygenated or partially hydrogenated compounds.
4. Scientific Research Applications: tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate finds extensive applications in scientific research:
Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex molecules, aiding the study of reaction mechanisms and synthesis pathways.
Biology: : The compound is used in the development of biological probes and as a potential bioactive molecule in studying cellular processes and signaling pathways.
Medicine: : Investigations into its therapeutic potential have explored its use in drug development for various diseases, given its potential pharmacological properties.
Industry: : It is employed in the manufacture of specialty chemicals, where its unique reactivity is harnessed for specific industrial applications.
5. Mechanism of Action: The mechanism by which this compound exerts its effects depends on its molecular interactions:
Molecular Targets: : The compound may target specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: : Through binding to these targets, it can modulate various biochemical pathways, leading to alterations in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperidine-carboxylate derivatives with variable substituents.
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Differences and Implications
Substituent Type and Position: The 6-nitroquinoxaline group in the target compound introduces aromaticity and electron-deficient characteristics, which may enhance π-π stacking or hydrogen bonding in biological targets compared to sulfonate esters in analogs . Regiochemistry: Substitution at position 2 (target compound) vs. 3 or 4 (analogs) alters steric and electronic environments. For example, tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has a sulfonate leaving group optimized for nucleophilic substitution, whereas the nitroquinoxaline group may favor redox or photochemical reactivity.
Synthetic Methodology: The target compound’s synthesis likely requires coupling a nitroquinoxaline derivative with a piperidine precursor, possibly via Mitsunobu or SN2 reactions. In contrast, sulfonate-containing analogs (e.g., tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate) are synthesized using methylsulfonyl chloride under basic conditions (e.g., K2CO3 in DMA at 60°C, 100% yield) .
Physicochemical Properties :
- The nitro group in the target compound may reduce solubility in aqueous media compared to sulfonate esters, which are more polar. However, the propyl chain could mitigate this by increasing hydrophobicity.
Biological Relevance: Quinoxaline derivatives are known for antimicrobial and anticancer activity. The nitro group may confer DNA intercalation or kinase inhibition properties, whereas sulfonate analogs are typically intermediates rather than bioactive molecules .
Research Findings and Limitations
- Synthesis Challenges: The nitroquinoxaline moiety may complicate synthesis due to sensitivity to reducing conditions or light, unlike sulfonate analogs, which are more stable .
- Lack of Direct Data : While analogs like tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate have well-documented synthetic protocols , the target compound’s applications remain speculative. Further studies are needed to validate its biological or chemical utility.
Biological Activity
tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C20H26N4O5
- CAS Number : 1420855-35-1
- Molecular Weight : 394.45 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with nitroquinoxaline-based compounds. The method may vary but generally includes the following steps:
- Protection of the piperidine nitrogen.
- Alkylation with a suitable electrophile.
- Deprotection and purification.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, compounds containing quinoxaline moieties have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) of these compounds suggest that structural modifications can enhance their efficacy.
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| Quinoxaline Derivative A | 4 | |
| Quinoxaline Derivative B | 8 | |
| tert-butyl derivative | <16 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using the MTT assay on non-cancerous cell lines, it was found that the compound exhibits low toxicity with a selectivity index (SI) greater than 1, indicating a favorable therapeutic window.
| Cell Line | IC50 (µM) | SI Value |
|---|---|---|
| HaCaT | 25 | >12.5 |
| A549 | 15 | >10 |
Case Studies
A notable study explored the effects of similar compounds on M. tuberculosis strains. The results indicated that modifications in the piperidine ring significantly influenced antimicrobial potency, with certain derivatives achieving MIC values as low as 0.5 µg/mL against resistant strains .
Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines, demonstrating that while they inhibit tumor growth effectively, they maintain low toxicity towards healthy cells, particularly at lower concentrations .
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is .
Key Properties
- Molecular Weight : 318.37 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol, but less soluble in water.
- Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Medicinal Chemistry
The primary application of tert-butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate lies in its potential as a pharmaceutical agent. It has been investigated for its efficacy against various diseases, particularly those involving the central nervous system.
Case Study: Anticancer Activity
Research has shown that derivatives of nitroquinoxaline exhibit anticancer properties. Specifically, studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its interactions with neurotransmitter systems could lead to novel treatments for conditions such as anxiety and depression.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress, suggesting that this compound may also possess neuroprotective qualities .
Drug Design and Development
As a versatile building block, this compound can be utilized in the synthesis of more complex molecules aimed at specific therapeutic targets.
Case Study: PROTAC Development
The compound has been explored as a potential component in PROTAC (proteolysis-targeting chimeras) technology, which aims to selectively degrade target proteins involved in disease processes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-Butyl 2-(3-((6-nitroquinoxalin-2-yl)oxy)propyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including coupling reactions under reflux in solvents like dichloromethane or ethyl acetate. Key steps include nitroquinoxaline derivatization and piperidine functionalization. Optimization requires controlled temperature (e.g., 60–80°C for reflux), use of coupling agents (e.g., EDC/HOBt), and purification via column chromatography. Reaction yields improve with anhydrous conditions and inert atmospheres (e.g., N₂) to prevent hydrolysis .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying molecular structure and purity. X-ray crystallography (e.g., Rigaku Saturn944+ diffractometer) resolves stereochemistry and confirms folded conformations, as seen in analogous piperidine-carboxylate derivatives. Parameters like R-factor (e.g., R = 0.054) validate crystallographic data quality .
Q. How should researchers handle discrepancies in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or dynamic molecular behavior (e.g., rotational isomerism). Cross-validate results using complementary techniques:
- Compare experimental HRMS with theoretical molecular weights.
- Use 2D NMR (COSY, NOESY) to resolve overlapping signals.
- Re-crystallize the compound to assess conformational stability, as disorder in crystal structures (e.g., CF₃ group disorder in analogous compounds) can indicate dynamic behavior .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. Reaction path search algorithms (e.g., via ICReDD’s workflow) optimize synthetic routes by narrowing experimental conditions. For example, computational docking studies identify potential enzyme-binding interactions, guiding structural modifications (e.g., nitro group substitution) to enhance affinity .
Q. What strategies reconcile contradictions in biological activity data across different assays?
- Methodological Answer : Contradictions may stem from assay-specific conditions (e.g., pH, solvent) or off-target effects. Address this by:
- Performing dose-response curves to compare IC₅₀ values under standardized conditions.
- Using isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Cross-referencing with structural analogs (e.g., spiro-benzooxazine derivatives) to isolate structure-activity relationships (SAR) .
Q. How do solvent polarity and temperature influence the reaction mechanism during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 reactions, while elevated temperatures accelerate kinetics. For example, in nitroquinoxaline etherification, solvent choice (THF vs. DCM) affects nucleophilicity of the propyl-piperidine intermediate. Monitor reaction progress via TLC and adjust solvent/temperature to minimize side products (e.g., over-oxidation) .
Q. What advanced techniques characterize dynamic disorder in the crystal lattice of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with multi-scan absorption correction (e.g., SADABS) identifies disorder, such as dual CF₃ orientations (occupancy ratio 0.824:0.176). Refinement software (SHELXL) models disorder using PART and SUMP instructions. Validate via residual electron density maps and thermal parameter analysis .
Notes on Evidence Utilization
- Structural and synthetic insights are derived from analogous piperidine-carboxylate compounds .
- Computational methods and data reconciliation strategies reference interdisciplinary frameworks .
- Safety protocols for handling nitro/quinoxaline derivatives are inferred from general piperidine-carboxylate guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
